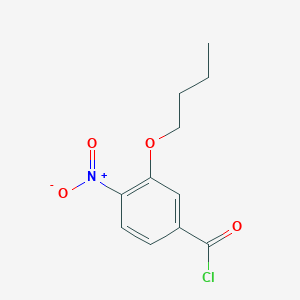

3-Butoxy-4-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butoxy-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-2-3-6-17-10-7-8(11(12)14)4-5-9(10)13(15)16/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUQWBCEFFWCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537701 | |

| Record name | 3-Butoxy-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23442-21-9 | |

| Record name | 3-Butoxy-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Butoxy 4 Nitrobenzoyl Chloride

Modern and Sustainable Synthetic Approaches

Green Chemistry Principles in Acyl Chloride Synthesis

Catalyst Optimization in Eco-Conscious Synthesis

The green-conscious synthesis of acyl chlorides, including 3-Butoxy-4-nitrobenzoyl chloride, emphasizes the use of catalytic systems that improve reaction efficiency while minimizing environmental impact. One prominent approach is the use of phase transfer catalysts. For the closely related synthesis of p-nitrobenzoyl chloride, pyridine (B92270) has been employed as a phase transfer catalyst. google.com This method allows for the direct reaction of the parent carboxylic acid with a chlorinating agent like thionyl chloride, which can also serve as the solvent. google.com The use of a catalyst in small quantities (0.01% to 0.5% of the raw material acid quality) can lead to high-purity products with yields exceeding 98%, thereby reducing production costs and waste by eliminating the need for a separate solvent and extensive purification steps. google.com

Lewis acids also play a role in optimizing these reactions. While strong Lewis acids like aluminum chloride are effective, their use can present environmental challenges. Research into milder and more recyclable catalysts is ongoing. For instance, bismuth(III) triflate (Bi(OTf)3) has been studied as an effective Lewis acid catalyst in similar transformations, promoting high yields under optimized conditions. researchgate.net The selection of such catalysts is a key step in developing more sustainable synthetic protocols.

| Catalyst Type | Example | Typical Loading | Key Advantages | Source |

| Phase Transfer | Pyridine | 0.01–0.5% (by raw material weight) | High yield, high purity, solventless reaction | google.com |

| Lewis Acid | Bismuth(III) triflate (Bi(OTf)3) | 10 mol% | High efficiency, potential for milder conditions | researchgate.net |

Continuous-Flow Synthesis of Acid Chlorides

Continuous-flow chemistry offers a modern and efficient alternative to traditional batch processing for the synthesis of acid chlorides. justia.com This methodology involves pumping the reactants, such as the parent carboxylic acid and a chlorine-donating compound, through a reactor where they mix and react in a continuous stream. justia.com This approach provides significant advantages, including enhanced safety, particularly when dealing with hazardous reagents like phosgene (B1210022) (which can be generated in-situ from chloroform) or highly reactive acid chlorides. acs.org

The confined and controlled environment of a flow reactor allows for superior process control, including precise management of temperature and reaction time (residence time), which can lead to improved yields and purity compared to batch methods. hybrid-chem.comvapourtec.com Continuous-flow systems can be automated, enabling on-demand production which is particularly valuable for reactive intermediates like this compound that may degrade during storage. justia.commdpi.com The development of a flow process often involves optimizing solvent systems to ensure all components remain in solution, preventing clogging and maintaining process stability. hybrid-chem.com

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is paramount to achieving high yield and purity in the synthesis of this compound. This involves a systematic study of variables such as temperature, catalyst selection, and reactant quality.

Impact of Temperature on Reaction Efficiency

Temperature is a critical parameter in the synthesis of acid chlorides. The conversion of a carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride or phosphorus pentachloride is an endothermic process that requires heating to proceed at a practical rate. orgsyn.org For example, a patented method for synthesizing p-nitrobenzoyl chloride specifies a reaction temperature of 90°C for 12 hours to ensure the reaction goes to completion. google.com Similarly, syntheses using phosphorus pentachloride often require initial heating on a water bath to initiate the vigorous reaction. orgsyn.org

However, excessive temperatures must be avoided. Acid chlorides, particularly those with nitro groups, can be susceptible to thermal decomposition. orgsyn.org Therefore, the temperature must be carefully controlled to be high enough to drive the reaction efficiently but low enough to prevent degradation of the product, thereby maximizing yield and purity. orgsyn.org

Role of Catalysts in Reaction Kinetics

Catalysts are instrumental in accelerating the rate of acid chloride formation. In reactions involving thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) or pyridine is often used. google.comnih.gov These catalysts function by reacting with the chlorinating agent to form a more reactive intermediate (e.g., the Vilsmeier reagent from DMF and thionyl chloride), which then efficiently chlorinates the carboxylic acid. nih.gov

| Parameter | Condition | Reactants | Catalyst | Outcome | Source |

| Temperature | 90°C | p-Nitrobenzoic acid, Thionyl chloride | Pyridine | High yield (>98%), High purity (>99.6%) | google.com |

| Time | 12 hours | p-Nitrobenzoic acid, Thionyl chloride | Pyridine | Reaction completion | google.com |

| Molar Ratio | 1:2 to 1:4 (Acid:Thionyl Chloride) | p-Nitrobenzoic acid, Thionyl chloride | Pyridine | Ensures complete conversion of the acid | google.com |

Influence of Starting Material Purity on Product Outcome

The purity of the starting materials, namely 3-butoxy-4-nitrobenzoic acid and the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride), has a direct and significant impact on the quality and yield of the final product, this compound. orgsyn.org Impurities in the starting carboxylic acid can lead to the formation of undesired side products, which are often difficult to separate from the desired acid chloride due to their similar chemical properties.

Experience in the synthesis of the analogous p-nitrobenzoyl chloride shows a strong correlation between reagent quality and yield. The use of high-purity p-nitrobenzoic acid and phosphorus pentachloride can result in yields as high as 90–96%. orgsyn.org Conversely, when impure reagents are used, yields can drop dramatically to as low as 40–50%. orgsyn.org Impurities can also lead to darker-colored reaction mixtures and products, indicating the presence of degradation or side products. orgsyn.org Therefore, using highly pure starting materials is a critical, non-negotiable step for achieving a high yield of pure this compound.

Reaction Pathways and Mechanistic Investigations of 3 Butoxy 4 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

3-Butoxy-4-nitrobenzoyl chloride, as an acyl chloride, readily undergoes nucleophilic acyl substitution reactions. masterorganicchemistry.comlscollege.ac.in This class of reactions involves the displacement of the chloride leaving group by a nucleophile. masterorganicchemistry.com The general mechanism for this transformation with a negatively charged nucleophile proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com Initially, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group. youtube.com

Reactivity with Nitrogen-Based Nucleophiles: Amide Formation

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, yields the corresponding amides. This transformation is a specific example of nucleophilic acyl substitution and is a fundamental method for creating amide bonds. lscollege.ac.indiva-portal.org The general scheme for this reaction involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

The formation of amides from acyl chlorides and amines is generally a rapid and thermodynamically favorable process. The rate of reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the acyl chloride, and the reaction conditions. While specific kinetic studies on this compound are not extensively detailed in the provided results, the principles of amidation kinetics can be applied. The rate-determining step in many carbodiimide-mediated amidations, a related process, is the initial activation of the carboxylic acid, which is not the case here as the acyl chloride is already activated. nih.govluxembourg-bio.com For acyl chlorides, the initial nucleophilic attack is typically the slow step.

The reaction is generally under kinetic control, leading to the rapid formation of the stable amide product. The thermodynamic driving force for the reaction is the formation of the strong amide C-N bond and the expulsion of the stable chloride anion.

While the reaction between an acyl chloride and an amine is often fast enough not to require a catalyst, certain conditions or less reactive substrates can benefit from catalysis. ucl.ac.uk In the broader context of amide bond formation, various catalysts are employed, including boric acid derivatives and transition metals, particularly for direct amidation between carboxylic acids and amines. ucl.ac.ukbath.ac.ukresearchgate.net These catalysts typically function by activating the carboxylic acid, a step that is unnecessary when starting with a highly reactive acyl chloride like this compound. However, in some cases, a non-nucleophilic base is added to the reaction to neutralize the HCl generated, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

Reactivity with Oxygen-Based Nucleophiles: Esterification

This compound reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form esters. This esterification reaction follows the same nucleophilic acyl substitution mechanism as amidation. lscollege.ac.in The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion results in the formation of the corresponding ester. The reactivity of the alcohol (primary > secondary > tertiary) and the reaction conditions (temperature, solvent, and presence of a base to scavenge HCl) influence the reaction rate and yield.

Reactivity with Sulfur-Based Nucleophiles: Thioesterification

The reaction of this compound with sulfur-based nucleophiles, specifically thiols (R-SH), leads to the formation of thioesters. Thioesters are generally more reactive than their ester and amide counterparts due to the larger size and lower electronegativity of the sulfur atom, which results in less delocalization of the sulfur lone pair electrons into the carbonyl group. nih.gov The reaction proceeds via the nucleophilic attack of the thiolate anion (formed by deprotonation of the thiol) on the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion. The formation of thioesters through this pathway is an efficient process. nih.gov

Solvolysis Reaction Mechanisms

Solvolysis is a specific type of nucleophilic substitution or elimination reaction where the nucleophile is the solvent itself. youtube.comyoutube.com For this compound, solvolysis in a protic solvent like water, methanol, or ethanol (B145695) would lead to the formation of the corresponding carboxylic acid or ester.

The mechanism of solvolysis for benzoyl chlorides can be complex and may proceed through a concerted (SN2-like) or a stepwise (SN1-like) pathway, depending on the substituents on the aromatic ring and the nature of the solvent. rsc.org For benzoyl chlorides with electron-withdrawing groups, such as the nitro group in this compound, the SN2-like mechanism is generally favored. In this pathway, the solvent molecule attacks the carbonyl carbon at the same time as the chloride ion departs.

Table of Reaction Products:

| Reactant Class | Nucleophile Example | Product Class |

| Nitrogen-Based | Amine (R-NH₂) | Amide |

| Oxygen-Based | Alcohol (R-OH) | Ester |

| Sulfur-Based | Thiol (R-SH) | Thioester |

| Solvent (Solvolysis) | Water (H₂O) | Carboxylic Acid |

| Solvent (Solvolysis) | Methanol (CH₃OH) | Methyl Ester |

Dissociative (SN1-like) Mechanisms and Benzoyl Cation Intermediates

The solvolysis of benzoyl chlorides can, under certain conditions, proceed through a dissociative, SN1-like mechanism. This pathway is characterized by the initial, rate-determining heterolytic cleavage of the carbon-chlorine bond to form a highly reactive benzoyl cation intermediate. The stability of this cation is a crucial factor in determining the feasibility of this mechanism. For this compound, the presence of both an electron-donating butoxy group and an electron-withdrawing nitro group on the benzene (B151609) ring creates a nuanced electronic environment that influences the stability of the potential benzoyl cation.

Trapping of Acylium Ion Intermediates

A key piece of evidence for the existence of a benzoyl cation (or acylium ion) intermediate is its successful trapping by a suitable nucleophile. In the context of the solvolysis of this compound, if a dissociative mechanism is operative, the addition of a potent nucleophilic trapping agent to the reaction mixture should result in the formation of a product derived from the capture of the acylium ion. For instance, the use of a highly reactive aromatic compound in a Friedel-Crafts-type reaction could trap the benzoyl cation. nih.gov The observation of such a trapped product would provide strong support for an SN1-like pathway. The efficiency of trapping would depend on the reactivity of the trapping agent and the lifetime of the acylium ion.

Associative (SN2-like) Mechanisms

Alternatively, the solvolysis of this compound can proceed via an associative, SN2-like mechanism. In this pathway, the nucleophilic solvent molecule attacks the carbonyl carbon to form a tetrahedral intermediate in a concerted or stepwise fashion, without the formation of a discrete benzoyl cation. This mechanism is generally favored by strong nucleophiles and in solvents that are less effective at stabilizing carbocations. stackexchange.com

Solvent Effects on Solvolysis Rates and Mechanisms

The choice of solvent has a profound impact on both the rate and the mechanism of solvolysis reactions of benzoyl chlorides. The ability of a solvent to act as a nucleophile and its ability to stabilize charged intermediates are the primary factors that dictate the reaction pathway.

Nucleophilic Solvent Assistance

The extent to which the solvent participates as a nucleophile in the rate-determining step is a key determinant of the reaction mechanism. In an SN2-like mechanism, the solvent acts as a nucleophile, and its nucleophilicity will directly affect the reaction rate. Solvents with higher nucleophilicity will accelerate the reaction. For this compound, in solvents that are good nucleophiles, the associative pathway is expected to be dominant. The Grunwald-Winstein equation is often used to quantify the contribution of nucleophilic solvent assistance. nih.govkoreascience.kr

Impact of Dielectric Constant on Reaction Rate

The dielectric constant of a solvent is a measure of its ability to separate and stabilize charges. In a dissociative (SN1-like) mechanism, the formation of a charged intermediate (the benzoyl cation and the chloride anion) is highly sensitive to the ionizing power of the solvent, which is related to its dielectric constant. An increase in the solvent's dielectric constant will lead to a significant increase in the rate of an SN1-like reaction. spcmc.ac.in For this compound, if a dissociative pathway is contributing, a strong correlation between the reaction rate and the solvent's dielectric constant would be expected.

To illustrate the potential influence of solvent properties on the reaction mechanism, a hypothetical data table is presented below. This table shows how the rate constant (k) for the solvolysis of this compound might vary in different solvents, reflecting a shift in mechanism.

Hypothetical Solvolysis Data for this compound at 25°C

| Solvent | Dielectric Constant (ε) | Nucleophilicity (N) | Hypothetical Rate Constant (k, s⁻¹) | Postulated Dominant Mechanism |

|---|---|---|---|---|

| Ethanol | 24.5 | High | 5.2 x 10⁻⁴ | SN2-like |

| Acetic Acid | 6.2 | Low | 1.8 x 10⁻⁵ | Mixed SN1/SN2 |

| Formic Acid | 58.5 | Low | 9.5 x 10⁻⁵ | SN1-like |

| 80% Ethanol/20% Water | 35.8 | High | 1.2 x 10⁻³ | SN2-like |

Other Characteristic Reactions

Beyond solvolysis, this compound, as a typical acyl chloride, is expected to undergo a variety of other characteristic reactions. These reactions generally involve nucleophilic acyl substitution, where the chloride ion is displaced by another nucleophile. For example, it would react with amines to form amides, with alcohols to form esters, and with carboxylates to form anhydrides. The reactivity in these reactions will also be influenced by the electronic effects of the butoxy and nitro substituents. The electron-withdrawing nitro group will enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards a wide range of nucleophiles. wikipedia.org

Reduction of the Nitro Group

The reduction of the nitro group on the this compound ring to an amine is a critical transformation. However, the presence of the reactive acyl chloride moiety necessitates the use of chemoselective reducing agents to avoid unwanted side reactions. Standard reducing agents like lithium aluminum hydride (LiAlH4) would indiscriminately attack both the nitro group and the acyl chloride. Therefore, milder and more selective methods are required.

Detailed research has identified several reagents capable of selectively reducing aromatic nitro groups while leaving other sensitive functionalities, such as acyl chlorides, intact. commonorganicchemistry.comstackexchange.com The most common and effective methods involve catalytic transfer hydrogenation or the use of metallic reagents under specific conditions. scispace.com For instance, tin(II) chloride (SnCl2) in a solvent like ethanol is a well-established method for reducing aromatic nitro compounds to their corresponding anilines without affecting groups like esters, nitriles, or halides. commonorganicchemistry.comstackexchange.com Similarly, iron powder in the presence of a mild acid is another classic and efficient method for this selective transformation. scispace.com These methods are advantageous due to their mild conditions and high tolerance for other functional groups. scispace.comorganic-chemistry.org

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent System | Key Characteristics | Selectivity |

|---|---|---|

| Tin(II) Chloride (SnCl₂·2H₂O) | Mild conditions, typically in ethanol. | High selectivity for the nitro group; does not reduce acyl chlorides, esters, or nitriles. commonorganicchemistry.comstackexchange.com |

| Iron (Fe) Powder | Used with a weak acid (e.g., acetic acid) or ammonium (B1175870) chloride. | Excellent for selective nitro reduction in the presence of sensitive groups. scispace.com |

| Catalytic Hydrogenation (H₂/Pd/C) | Requires careful control of conditions to prevent reduction of the acyl chloride. | Can be selective, but over-reduction is a risk. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Useful alternative when acidic conditions or hydrogenation are not suitable. | Can sometimes selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com |

The resulting product, 3-butoxy-4-aminobenzoyl chloride, is a valuable bifunctional intermediate, possessing both a nucleophilic amine and an electrophilic acyl chloride.

Electrophilic Aromatic Substitution on the Butoxy-Nitrobenzoyl Ring

Further functionalization of the this compound aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the three existing substituents: the butoxy group (-OBu), the nitro group (-NO₂), and the benzoyl chloride group (-COCl).

The butoxy group is an activating ortho-, para-director due to its strong electron-donating resonance effect (+M). Conversely, the nitro and benzoyl chloride groups are both deactivating meta-directors because of their strong electron-withdrawing resonance and inductive effects (-M, -I). The powerful activating effect of the alkoxy group is dominant, directing incoming electrophiles primarily to the positions ortho and para to it.

Given the existing substitution pattern (positions 1, 3, and 4), the available positions for substitution are 2, 5, and 6.

Position 2: This site is ortho to the activating butoxy group and meta to the deactivating nitro group. This combination makes it the most electronically favored position for electrophilic attack.

Position 5: This site is para to the activating butoxy group but ortho to the deactivating nitro group. The steric hindrance and deactivating effect from the adjacent nitro group make this position less favorable than position 2.

Position 6: This site is meta to the butoxy group and ortho to the benzoyl chloride group, making it the most deactivated and sterically hindered position.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly at position 2.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Position | Effect of -COCl (at C1) | Effect of -OBu (at C3) | Effect of -NO₂ (at C4) | Overall Tendency |

|---|---|---|---|---|

| 2 | Ortho (Deactivating) | Ortho (Activating) | Meta (Favorable) | Most Favored |

| 5 | Meta (Favorable) | Para (Activating) | Ortho (Deactivating) | Less Favored |

| 6 | Ortho (Deactivating) | Meta (Unfavorable) | Meta (Favorable) | Least Favored |

Transacylation Reactions

The acyl chloride functional group makes this compound a potent acylating agent, enabling a variety of transacylation reactions. In these reactions, the 3-butoxy-4-nitrobenzoyl moiety is transferred to a nucleophile, with the concurrent loss of hydrogen chloride.

Common transacylation reactions include:

Esterification: Reaction with alcohols yields the corresponding esters.

Amidation: Reaction with primary or secondary amines yields the corresponding amides.

Friedel-Crafts Acylation: Reaction with electron-rich aromatic compounds (arenes) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), produces aryl ketones. chemguide.co.ukorganic-chemistry.org This reaction is a powerful method for forming carbon-carbon bonds. organic-chemistry.org

A patent for a similar compound, 3-ethyl-4-nitrobenzoyl chloride, details its successful Friedel-Crafts acylation with various arenes like benzene and naphthalene, highlighting the utility of this reaction class. google.com The reactivity of the benzoyl chloride is influenced by the electronic nature of its substituents; the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack. stackexchange.com

Table 3: Representative Transacylation Reactions

| Nucleophile (Nu-H) | Product Type | General Reaction |

|---|---|---|

| Alcohol (R-OH) | Ester | This compound + R-OH → 3-Butoxy-4-nitrobenzoate ester + HCl |

| **Amine (R-NH₂) ** | Amide | This compound + R-NH₂ → N-R-3-Butoxy-4-nitrobenzamide + HCl |

| Arene (Ar-H) | Aryl Ketone | This compound + Ar-H --(AlCl₃)--> (3-Butoxy-4-nitrophenyl)(aryl)methanone + HCl |

Catalytic C-H Functionalization

Catalytic C-H functionalization represents a modern approach to molecular synthesis, aiming to directly convert C-H bonds into new C-C, C-N, or C-O bonds, thereby increasing atom economy. acs.org While specific examples involving this compound are not extensively documented, research on related benzoyl chlorides demonstrates the potential for such transformations.

One notable strategy involves the palladium-catalyzed reaction of benzoyl chlorides with unsaturated hydrocarbons. nih.gov In these transformations, the C-COCl bond is cleaved and adds across an alkene or alkyne. This method, termed carbochlorocarbonylation, operates under mild conditions and demonstrates good functional group tolerance, formally achieving the difunctionalization of the unsaturated partner. nih.gov

Another area of research is the rhodium(III)-catalyzed functionalization of C-H bonds, often directed by a functional group on the aromatic ring. acs.org For benzoyl chloride derivatives, it is conceivable that a directing group could facilitate the ortho-C-H functionalization of the ring, coupling it with various unsaturated partners like alkenes and alkynes. These advanced catalytic methods offer novel routes for elaborating the structure of this compound beyond classical substitution patterns.

Structure Reactivity Relationships in 3 Butoxy 4 Nitrobenzoyl Chloride and Analogs

Electronic Effects of Substituents on Carbonyl Electrophilicityresearchgate.netyoutube.comrsc.org

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is largely dictated by the electrophilicity of the carbonyl carbon. pressbooks.pub Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects.

Influence of the Nitro Group as an Electron-Withdrawing Moietyresearchgate.netyoutube.comrsc.org

The nitro group (-NO₂) at the 4-position is a powerful electron-withdrawing group. It deactivates the benzene (B151609) ring towards electrophilic substitution but, crucially, enhances the electrophilicity of the carbonyl carbon in nucleophilic acyl substitution. solubilityofthings.com This occurs through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This inductive withdrawal makes the entire ring more electron-poor, which in turn withdraws electron density from the attached carbonyl group, increasing the partial positive charge on the carbonyl carbon.

Resonance Effect (-M or -R): The nitro group can delocalize the ring's pi-electrons onto itself, which is a resonance-withdrawing effect. This delocalization further reduces the electron density of the ring and, consequently, of the carbonyl carbon.

This enhanced electrophilicity makes the carbonyl carbon a more attractive target for nucleophiles, thereby increasing the rate of nucleophilic acyl substitution reactions. solubilityofthings.com Studies on substituted benzoyl chlorides consistently show that strong electron-withdrawing groups like the nitro group accelerate reaction rates with nucleophiles. uni.edu

Impact of the Butoxy Group on Reactivity

The butoxy group (-O-C₄H₉) at the 3-position exhibits dual electronic effects:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be donated to the benzene ring's pi-system, a resonance-donating effect. pressbooks.pub

Steric Effects on Reaction Rates and Selectivityresearchgate.net

Steric hindrance can play a significant role in the rates of nucleophilic acyl substitution reactions. pressbooks.pub Bulky groups located near the reaction center, particularly in the ortho positions, can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction.

In 3-butoxy-4-nitrobenzoyl chloride, the butoxy group is in the meta position relative to the carbonyl group. This placement means that the butoxy group is sufficiently distant from the site of nucleophilic attack and does not present a significant steric barrier. Its impact on the reaction rate due to steric hindrance is therefore considered negligible compared to the pronounced steric effects observed in ortho-substituted benzoyl chlorides, such as 2,6-dimethylbenzoyl chloride, which show markedly different reactivity. rsc.org

Quantitative Structure-Reactivity Correlations

To quantify the influence of substituents on reaction rates, linear free-energy relationships such as the Hammett and Yukawa-Tsuno equations are employed.

Hammett Equation Analysisyoutube.com

The Hammett equation is a cornerstone of physical organic chemistry, relating reaction rates (k) and equilibrium constants for reactions of meta- and para-substituted benzene derivatives to a reference reaction. wikipedia.orgoxfordreference.com The equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (positive for electron-withdrawing groups, negative for electron-donating groups).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects (positive for reactions favored by electron-withdrawing groups). wikipedia.org

For nucleophilic acyl substitution reactions of benzoyl chlorides, the reaction constant (ρ) is typically positive. uni.educhegg.com For example, the reaction of substituted benzoyl chlorides with aniline (B41778) has a ρ value of +1.217. chegg.com A positive ρ value signifies that a negative charge builds up in the transition state of the rate-determining step. This is consistent with the accepted mechanism, where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate with a negative charge on the oxygen atom. Electron-withdrawing groups, like the nitro group, stabilize this developing negative charge, thus accelerating the reaction.

| Substituent (X) in X-C₆H₄-COCl | Sigma Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

|---|---|---|---|

| p-OCH₃ | -0.27 | 0.5 | -0.30 |

| p-CH₃ | -0.17 | 0.7 | -0.15 |

| H | 0.00 | 1.0 | 0.00 |

| m-OCH₃ | +0.12 | 1.4 | 0.15 |

| p-Cl | +0.23 | 2.0 | 0.30 |

| m-NO₂ | +0.71 | 25.0 | 1.40 |

| p-NO₂ | +0.78 | 36.0 | 1.56 |

Data is illustrative and compiled based on general trends reported in the literature. uni.edu

Yukawa-Tsuno Equation Applicationsbeilstein-journals.orgchemicalbook.com

When there is a potential for direct resonance interaction between a substituent and the reaction center, the Hammett equation may not provide a perfectly linear correlation across a wide range of substituents. The Yukawa-Tsuno equation is a more sophisticated model that accounts for this by separating the substituent effect into normal electronic effects and an enhanced resonance contribution. nih.govvaia.com It is given by:

log(k/k₀) = ρ(σ + r(σ⁺ - σ))

Where:

σ⁺ is the substituent constant for reactions involving direct resonance with an electron-deficient reaction center.

r is the resonance demand parameter, which quantifies the extent of resonance stabilization of the transition state. An r value of 1 corresponds to a σ⁺ plot. nih.gov

Correlation of Heterolytic Bond Dissociation Energies with Reactivity

The heterolytic bond dissociation energy (HBDE) of the carbon-chlorine (C-Cl) bond in benzoyl chlorides is a critical parameter that correlates with their reactivity, particularly in reactions proceeding through a dissociative or stepwise mechanism involving an acylium ion intermediate. A lower HBDE indicates a weaker C-Cl bond, facilitating its cleavage and enhancing the rate of reaction.

The substituents on the aromatic ring play a pivotal role in stabilizing or destabilizing the benzoyl cation. Electron-donating groups (EDGs) can stabilize the positive charge on the carbonyl carbon through resonance or inductive effects, thereby lowering the HBDE and increasing reactivity in reactions with significant carbocation character. Conversely, electron-withdrawing groups (EWGs) destabilize the acylium ion, leading to a higher HBDE and reduced reactivity in such pathways.

In the case of this compound, we have two competing effects:

The 4-nitro group is a strong electron-withdrawing group (-M, -I effect), which significantly destabilizes the formation of a positive charge on the carbonyl carbon. This would be expected to increase the C-Cl HBDE.

The 3-butoxy group is an electron-donating group (+M > -I effect). Its lone pair of electrons on the oxygen can be delocalized into the benzene ring, partially counteracting the destabilizing effect of the nitro group.

The net effect on the HBDE will depend on the balance of these opposing electronic influences. For comparison, the calculated gas-phase HBDE for the parent benzoyl chloride is approximately 150.1 kcal/mol. It is anticipated that the strong electron-withdrawing nature of the para-nitro group would dominate, leading to a higher HBDE for 4-nitrobenzoyl chloride compared to the unsubstituted benzoyl chloride. The addition of the meta-butoxy group would then likely lower this value to some extent.

The reactivity of benzoyl chlorides can proceed through a spectrum of mechanisms, from a fully associative (SN2-like) pathway to a dissociative (SN1-like) pathway. The mechanism is influenced by the substituents, the nucleophile, and the solvent. Benzoyl chlorides with electron-donating groups tend to react through a more dissociative mechanism, whereas those with electron-withdrawing groups favor an associative pathway. Given the potent nitro group, this compound is expected to react primarily through an associative mechanism where the bond-making with the nucleophile is more significant in the transition state than the bond-breaking of the C-Cl bond. In such cases, the correlation with HBDE is less direct, as the energy required to fully cleave the bond is not the primary determinant of the reaction rate.

Table 1: Estimated Influence of Substituents on the Heterolytic Bond Dissociation Energy (HBDE) of the C-Cl Bond in Substituted Benzoyl Chlorides (Relative to Benzoyl Chloride)

| Compound | Substituent Effects | Estimated Relative HBDE |

| Benzoyl Chloride | Reference | - |

| 4-Nitrobenzoyl Chloride | Strong -M, -I (destabilizing cation) | Higher |

| 4-Methoxybenzoyl Chloride | Strong +M, -I (stabilizing cation) | Lower |

| This compound | -M, -I (nitro); +M > -I (butoxy) | Higher than benzoyl chloride, but lower than 4-nitrobenzoyl chloride |

This table is based on qualitative electronic effects and does not represent calculated or experimental data.

Conformational Analysis and its Influence on Reactivity

The conformation of this compound, specifically the dihedral angles between the plane of the benzene ring and the carbonyl group, as well as the orientation of the butoxy group, can influence its reactivity. Steric hindrance around the electrophilic carbonyl carbon can impede the approach of a nucleophile, thereby decreasing the reaction rate.

The benzoyl chloride moiety itself is largely planar to maximize conjugation between the aromatic ring and the carbonyl group. However, the presence of substituents can introduce steric strain that leads to deviations from planarity. The rotation of the C(aryl)-C(carbonyl) bond has a certain energy barrier. For the unsubstituted benzoyl radical, this barrier is estimated to be around 2.8 kcal/mol.

In this compound, the butoxy group at the 3-position is a key factor in its conformational preference. The flexible butyl chain can adopt various conformations, and its orientation relative to the adjacent benzoyl chloride group will affect the steric accessibility of the carbonyl carbon.

The most stable conformation will seek to minimize steric repulsion. The butoxy group is likely to orient itself away from the bulky benzoyl chloride group. However, rotation around the C(aryl)-O(butoxy) bond is relatively free.

Table 2: Key Dihedral Angles and Their Potential Influence on Reactivity

| Dihedral Angle | Description | Potential Influence on Reactivity |

| O=C-C(aryl)-C(aryl) | Defines the planarity of the benzoyl group with the ring. | Deviation from planarity can reduce resonance stabilization and alter the electrophilicity of the carbonyl carbon. |

| C(aryl)-C(aryl)-O-C(butyl) | Defines the orientation of the butoxy group. | Certain conformations can sterically hinder the approach of a nucleophile to the carbonyl carbon at the 1-position. |

While specific conformational analysis data for this compound is not available in the searched literature, studies on related molecules, such as p-methoxybenzoyl derivatives, indicate that the methoxy (B1213986) group is often twisted from the plane of the carbonyl group by about 30°. A similar twist might be expected for the butoxy group in this molecule.

The nitro group at the 4-position is unlikely to cause significant steric hindrance to the carbonyl group at the 1-position due to their separation. Its primary influence is electronic.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a powerful tool in computational chemistry for predicting the properties and reactivity of molecules. For a compound like 3-Butoxy-4-nitrobenzoyl chloride, DFT studies would provide invaluable insights.

Ab Initio Calculations for Bond Dissociation Energies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would be employed to calculate the strength of various chemical bonds within the molecule.

Specifically, calculating the bond dissociation energy (BDE) for the carbon-chlorine (C-Cl) bond in the acyl chloride group would provide a direct measure of its strength and susceptibility to cleavage. Similarly, the BDEs for bonds within the butoxy group and the C-N bond of the nitro group would offer insights into the molecule's thermal stability and potential fragmentation pathways.

While general principles of computational chemistry can predict the likely influence of the butoxy and nitro groups, the absence of specific, published research on this compound means that a detailed, quantitative analysis as outlined above cannot be provided at this time. Such studies would be a valuable contribution to the field, offering a deeper understanding of this substituted benzoyl chloride.

Molecular Dynamics Simulations for Reactive Systems

Molecular dynamics (MD) simulations offer a powerful tool for investigating the behavior of reactive systems involving this compound in various environments, particularly in solution. While specific MD studies on this exact molecule are not prevalent in published literature, the methodology has been applied to structurally similar compounds, such as 4-Methoxy-3-nitrobenzoyl chloride, to understand solvent effects on reaction kinetics.

The general approach involves creating a simulation box containing the this compound molecule and a large number of solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, providing a dynamic picture of molecular motions, conformational changes, and intermolecular interactions.

For a reactive system, MD simulations can elucidate the role of the solvent in stabilizing reactants, transition states, and products. For instance, in a nucleophilic substitution reaction, simulations can reveal the organization of solvent molecules around the electrophilic carbonyl carbon and the incoming nucleophile. This can provide qualitative and quantitative information on solvation shells, hydrogen bonding interactions, and the energy required to create a solvent cavity for the reaction to proceed. Advanced MD techniques, such as umbrella sampling or metadynamics, can be employed to calculate the potential of mean force along a defined reaction coordinate, yielding valuable information about the free energy barrier of the reaction in a condensed phase.

Theoretical Models for Structure-Reactivity Relationships

The reactivity of this compound is significantly influenced by the electronic effects of its substituents on the benzene (B151609) ring. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying these effects and establishing structure-reactivity relationships.

The butoxy group at the 3-position is an ortho, para-directing electron-donating group due to the resonance effect of the oxygen lone pair, which delocalizes into the aromatic ring. Conversely, the nitro group at the 4-position is a meta-directing, strong electron-withdrawing group due to both inductive and resonance effects. The combined influence of these two groups on the electrophilicity of the benzoyl chloride's carbonyl carbon is complex.

DFT calculations can be used to determine various molecular properties that correlate with reactivity. For example, calculating the Mulliken or Hirshfeld charges on the atoms can quantify the partial positive charge on the carbonyl carbon, which is expected to be a primary site for nucleophilic attack. A higher positive charge would suggest greater reactivity towards nucleophiles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For an electrophilic attack on the molecule, the LUMO's energy and spatial distribution are of particular interest. A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reactivity of a series of substituted benzoyl chlorides. sigmaaldrich.com These models often use descriptors derived from theoretical calculations, such as electronic parameters (e.g., Hammett constants), steric parameters, and lipophilicity. For this compound, the Hammett constants (σ) for the butoxy and nitro groups can provide a first approximation of their electronic influence on the reaction rate compared to unsubstituted benzoyl chloride.

Table 1: Hammett Constants for Substituents Relevant to this compound

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Butoxy (-OBu) | meta | +0.12 | Weakly Electron-Withdrawing (Inductive) |

| Nitro (-NO₂) | para | +0.78 | Strongly Electron-Withdrawing |

Note: The Hammett constant for a butoxy group in the meta position is primarily due to its inductive effect, while the para-nitro group exerts a strong electron-withdrawing effect through both induction and resonance.

RRKM Modeling for Kinetic Analysis

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. nih.govresearchgate.net It is particularly useful for analyzing reactions that proceed through a stable intermediate complex, as is often the case in gas-phase ion-molecule reactions involving acyl chlorides.

Studies on the identity transacylation reactions of chloride ions with various substituted benzoyl chlorides (Cl⁻ + XC₆H₄COCl) have successfully employed RRKM modeling to extract detailed energetic information about the reaction pathway from experimental rate constants. acs.org In such a reaction, the chloride ion initially forms an ion-molecule complex with the substituted benzoyl chloride. This complex can then either dissociate back to the reactants or pass through a transition state to form the products.

The central equation of RRKM theory calculates the microcanonical rate constant, k(E), as a function of the energy (E) of the reacting molecule:

k(E) = W‡(E - E₀) / [h * ρ(E)]

where:

W‡(E - E₀) is the sum of states of the transition state with energy up to (E - E₀).

E₀ is the critical energy or activation energy for the reaction.

h is Planck's constant.

ρ(E) is the density of states of the energized reactant molecule at energy E.

By modeling the experimental reaction rates, it is possible to determine the energy of the transition state relative to the initial reactants (ΔE_diff) and the energy of the intermediate complex well (ΔE_well). acs.org

Table 2: Experimental and RRKM-Derived Energy Values for a Generic Gas-Phase Benzoyl Chloride Transacylation Reaction

| Parameter | Description | Typical Value (kcal/mol) |

| ΔE_well | Energy of the ion-molecule complex relative to reactants | -15 to -25 |

| ΔE_diff | Energy of the transition state relative to reactants | -5 to -10 |

Data is illustrative and based on findings for various substituted benzoyl chlorides. acs.org The specific values for this compound would require dedicated experimental and computational analysis.

For this compound, RRKM modeling of its gas-phase unimolecular decomposition or its reaction with a nucleophile like Cl⁻ could provide fundamental insights into its intrinsic reactivity, free from solvent effects. The vibrational frequencies and rotational constants required for the RRKM calculations can be obtained from DFT calculations. This approach allows for a detailed understanding of the reaction's potential energy surface and the factors controlling its kinetics.

Advanced Spectroscopic Characterization of 3 Butoxy 4 Nitrobenzoyl Chloride Derivatives

X-ray Diffraction Studies

X-ray diffraction analysis of single crystals provides definitive information regarding the molecular structure, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. While the crystal structure of 3-butoxy-4-nitrobenzoyl chloride itself is not widely reported, studies on its derivatives, such as amides and other related nitro-substituted aromatic compounds, offer significant insights into the structural behavior of this class of molecules.

The crystal structures of several derivatives of nitro-substituted aromatic compounds have been successfully elucidated using single-crystal X-ray diffraction. For instance, studies on N-aryl-phenylalanine amides and nitro-substituted chalcones reveal detailed information about their crystal systems, space groups, and unit cell parameters. semanticscholar.orgmdpi.com

In a representative study on a related N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the compound was found to crystallize in the monoclinic space group P21. researchgate.net Similarly, N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea and N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea, which share structural motifs with derivatives of this compound, were found to crystallize in the triclinic system with the space group P-1. researchgate.net These studies underscore the power of X-ray diffraction in establishing the fundamental crystallographic parameters of these molecules.

Table 1: Representative Crystallographic Data for Related Aromatic Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net | Monoclinic | P21 | 11.9124 | 4.9670 | 11.9124 | 90 | 104.71 | 90 |

| N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea researchgate.net | Triclinic | P-1 | - | 11.2203 | 12.6540 | 94.349 | 93.436 | 97.650 |

Note: This table presents data for structurally related compounds to illustrate typical crystallographic parameters.

X-ray diffraction is instrumental in determining the precise conformation of molecules in the solid state. For derivatives of this compound, key conformational features include the orientation of the butoxy group, the planarity of the benzoyl moiety, and the torsion angles between the aromatic ring and the carbonyl group.

In studies of related nitro-substituted chalcones, the molecules have been observed to adopt either s-cis or s-trans conformations with respect to the olefinic double bond, influenced by the substitution pattern on the aromatic rings. mdpi.com For N-(4-bromobutanoyl)-N'-(aryl)thioureas, the molecules adopt a trans-cis configuration around the thiono C=S bond, a conformation stabilized by intramolecular hydrogen bonding. researchgate.net The dihedral angle between the two benzene (B151609) rings in N-(4-bromophenyl)-4-methoxybenzenesulfonamide was determined to be 42.0(14)°. researchgate.net These examples highlight how subtle changes in chemical structure can significantly influence the preferred molecular conformation in the solid state.

The crystal packing of this compound derivatives is directed by a variety of non-covalent interactions, including hydrogen bonds, C–H···O interactions, and π–π stacking. The nitro group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, plays a crucial role in the formation of these interactions.

In the crystal structure of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, N–H···O hydrogen bonds and C–H···O intermolecular interactions lead to the formation of a two-dimensional supramolecular architecture. researchgate.net Similarly, the crystal structures of N-(4-bromobutanoyl)-N'-(aryl)thioureas are stabilized by intermolecular N–H···S hydrogen bonds, which result in the formation of dimers. researchgate.net Theoretical studies on nitroacetylacetone have also highlighted the significance of intramolecular hydrogen bonding. orientjchem.org The presence of both hydrogen bond donors (e.g., N-H in amides) and acceptors (e.g., nitro and carbonyl oxygens) in derivatives of this compound suggests a high propensity for the formation of intricate hydrogen-bonded networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

The ¹H NMR spectrum of a typical this compound derivative will exhibit characteristic signals for the aromatic protons and the protons of the butoxy group. The aromatic protons typically appear as a set of multiplets in the downfield region (δ 7.0-8.5 ppm) due to the influence of the electron-withdrawing nitro and carbonyl groups. The chemical shifts and coupling constants of these protons provide valuable information about their substitution pattern on the benzene ring.

The protons of the butoxy group will appear in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (–OCH₂–) are expected to resonate around δ 4.0-4.2 ppm as a triplet. The subsequent methylene protons (–CH₂CH₂–) will appear further upfield, followed by the terminal methyl protons (–CH₃) which will be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm.

Table 2: Representative ¹H NMR Data for a Structurally Related Compound (4-Butoxybenzaldehyde)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.86 | s |

| Aromatic H | 7.81 | d |

| Aromatic H | 6.97 | d |

| -OCH₂- | 4.02 | t |

| -OCH₂CH ₂- | 1.78 | m |

| -CH₂CH ₃ | 1.49 | m |

Note: This table presents data for 4-butoxybenzaldehyde (B1265825) to illustrate typical chemical shifts for the butoxy group and aromatic protons. The specific shifts for this compound derivatives will vary. Source: chemicalbook.com

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For a derivative of this compound, the carbonyl carbon of the benzoyl group will appear at a characteristic downfield chemical shift, typically in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbons directly attached to the nitro and butoxy groups showing distinct chemical shifts due to their respective electronic effects. The carbons of the butoxy group will be found in the upfield region of the spectrum.

Table 3: Representative ¹³C NMR Data for a Structurally Related Compound (4-Butoxybenzaldehyde)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190.7 |

| Aromatic C-O | 164.4 |

| Aromatic C-CHO | 129.9 |

| Aromatic C-H | 131.9 |

| Aromatic C-H | 114.7 |

| -OC H₂- | 68.2 |

| -OCH₂C H₂- | 31.1 |

| -CH₂C H₂CH₃ | 19.2 |

Note: This table presents data for 4-butoxybenzaldehyde to illustrate typical chemical shifts for the carbon framework. The specific shifts for this compound derivatives will vary. Source: chemicalbook.com

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of this compound derivatives, providing deep insights into their stereochemistry and conformational preferences. While standard 1D ¹H and ¹³C NMR are fundamental for confirming the basic carbon-hydrogen framework, 2D NMR experiments are essential for a more detailed analysis.

Proton NMR (¹H NMR) spectra of this compound would exhibit characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being highly sensitive to the substitution pattern on the benzene ring. The butoxy group would show a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ether oxygen.

Due to the limited availability of direct experimental data for this compound, the following table presents expected ¹H NMR chemical shifts based on the analysis of similar structures, such as 3-nitrobenzoic acid and 4-nitrobenzoyl chloride. epo.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.8 - 8.5 | m |

| -O-CH₂- | 4.1 - 4.3 | t |

| -CH₂- | 1.7 - 1.9 | sext |

| -CH₂- | 1.4 - 1.6 | quint |

Note: Predicted values are based on analogous compounds and general substituent effects. Actual experimental values may vary.

For derivatives of this compound where stereocenters are present, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical. These experiments detect through-space interactions between protons, allowing for the determination of relative stereochemistry. For instance, in a chiral derivative, NOE correlations between specific protons can establish their cis or trans relationship.

Conformational analysis, particularly concerning the orientation of the butoxy group and the nitro group relative to the benzoyl chloride moiety, can also be investigated using variable temperature NMR studies. Changes in the NMR spectra as a function of temperature can provide information on rotational barriers and the populations of different conformers.

Infrared (IR) and Raman Spectroscopies

Infrared (IR) and Raman spectroscopies are powerful, complementary techniques for identifying functional groups and probing the conformational landscape of this compound and its derivatives.

The IR and Raman spectra are dominated by characteristic vibrations of the functional groups present in the molecule. The most prominent of these is the C=O stretching vibration of the benzoyl chloride group, which is expected to appear at a high frequency, typically in the range of 1750-1785 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. The nitro group (-NO₂) will exhibit two strong characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1345-1365 cm⁻¹. The C-O stretching of the butoxy group and the C-Cl stretching vibrations are also identifiable.

The following table summarizes the expected key vibrational frequencies for this compound based on data from related compounds like benzoyl chloride and nitro-substituted aromatics. sigmaaldrich.com

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretch (acid chloride) | 1750 - 1785 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| NO₂ asymmetric stretch | 1520 - 1560 | Strong |

| NO₂ symmetric stretch | 1345 - 1365 | Strong |

| C-O stretch (ether) | 1200 - 1275 | Strong |

The vibrational spectra can also provide insights into the conformational isomers of this compound. The rotational position of the butoxy group and the potential for different orientations of the benzoyl chloride group relative to the aromatic ring can lead to the appearance of multiple bands in the spectrum, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to assign these bands to specific conformers and estimate their relative populations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound derivatives, primarily for assessing purity and monitoring reaction progress. Due to the high reactivity of the acid chloride functional group, which can readily hydrolyze in the presence of protic solvents, specialized HPLC methods are often required.

One common approach is to use derivatization. The acid chloride can be reacted with a suitable nucleophile, such as an amine or an alcohol, to form a more stable amide or ester derivative, respectively. echemi.comnih.gov These derivatives are typically less reactive and more amenable to analysis by reversed-phase HPLC. For instance, derivatization with an amine containing a chromophore can enhance UV detection sensitivity.

Alternatively, non-aqueous reversed-phase or normal-phase HPLC can be employed to analyze the intact acid chloride. The choice of stationary and mobile phases is critical to prevent on-column degradation.

A typical HPLC method for a derivatized this compound might involve a C18 column with a gradient elution system of acetonitrile (B52724) and water. The detector, most commonly a Diode Array Detector (DAD) or a UV detector, would be set to a wavelength where the aromatic system and the nitro group exhibit strong absorbance.

Table 3: Illustrative HPLC Method Parameters for a Derivatized this compound Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This method allows for the separation of the main product from starting materials, by-products, and degradation products, enabling accurate purity determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital tool for the characterization of this compound and its derivatives, providing precise molecular weight information and valuable structural clues through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer ionization method that typically yields the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum is highly informative for structural elucidation. For this compound, characteristic fragmentation pathways would be expected. The presence of chlorine is often indicated by an isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with the ratio of the M to M+2 peaks being approximately 3:1.

Key fragmentation pathways for this compound would likely include:

Loss of the chlorine atom ([M-Cl]⁺).

Loss of the butoxy group ([M-OC₄H₉]⁺) or butene via McLafferty rearrangement.

Loss of the nitro group ([M-NO₂]⁺).

Cleavage of the benzoyl C-C bond to give a nitro-butoxy-phenyl fragment.

Formation of an acylium ion ([M-Cl]⁺).

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 257/259 | [C₁₁H₁₂ClNO₄]⁺ (Molecular Ion) |

| 222 | [M-Cl]⁺ |

| 184 | [M-OC₄H₉]⁺ |

| 211 | [M-NO₂]⁺ |

| 150 | [C₇H₄NO₃]⁺ |

Note: m/z values are for the most abundant isotopes. The presence of chlorine will result in characteristic isotopic patterns.

Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways of selected ions, providing more detailed structural information and confirming the connectivity of the molecule.

Applications of 3 Butoxy 4 Nitrobenzoyl Chloride in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules and Scaffolds

The reactivity of 3-Butoxy-4-nitrobenzoyl chloride is centered around its acyl chloride functional group. This group is a highly reactive acylating agent, readily participating in reactions with nucleophiles such as alcohols, amines, and arenes. This reactivity is the foundation of its role as a building block in constructing larger, more complex molecular architectures.

Building Block for Multistep Syntheses

In multistep organic synthesis, this compound serves as a key intermediate for introducing the 3-butoxy-4-nitrophenyl moiety into a target molecule. The acyl chloride can undergo classic reactions like esterification, amidation, and Friedel-Crafts acylation to form stable covalent bonds. nih.gov The nitro group on the aromatic ring is a particularly useful functional group; it is strongly electron-withdrawing, which can influence the reactivity of the molecule, and it can be readily reduced to an amine. This resulting amino group opens up a new avenue for further functionalization, such as diazotization or formation of amides, sulfonamides, or ureas. This dual functionality makes the compound a valuable scaffold with the potential for creating diverse molecular libraries from a single starting point. researchgate.netfrontiersin.org

The general utility of benzoyl chlorides in synthesis is well-established. For instance, similar nitro-substituted benzoyl chlorides are used to synthesize various heterocyclic compounds, which are core structures in many pharmaceuticals. sigmaaldrich.com The presence of the butoxy group in this compound can also influence the physical properties of the resulting molecules, such as increasing their solubility in organic solvents or modifying their interaction with biological targets.

Table 1: Illustrative Acylation Reactions

| Nucleophile | Reagent | Product Class | Potential Application |

| Alcohol (R-OH) | This compound | Ester | Intermediate for pharmaceuticals, plasticizers |

| Amine (R-NH₂) | This compound | Amide | Building block for polymers, bioactive molecules |

| Anisole | This compound | Aromatic Ketone | Intermediate for fine chemicals, dyes nih.gov |

| 2-Aminophenol | This compound | Benzoxazole derivative | Scaffold for heterocyclic chemistry rsc.org |

Preparation of Polysubstituted Furanonaphthoquinones

Functionalization Strategies in Polymer Chemistry

The modification of polymers to impart specific properties is a cornerstone of materials science. This compound can be employed as a reagent in polymer functionalization, leveraging the high reactivity of the acyl chloride group.

Derivatization for Tailored Polymer Properties

Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups (e.g., polyvinyl alcohol, chitosan), can be chemically modified by reaction with this compound. This process, known as polymer derivatization, covalently attaches the 3-butoxy-4-nitrophenyl moiety to the polymer backbone. The introduction of this group can significantly alter the polymer's properties. For example, it can increase the polymer's refractive index, modify its thermal stability, change its solubility in different solvents, or introduce a chromophore (the nitroaromatic group) for optical applications. The bulky butoxy group can also affect the polymer's morphology and chain packing.

Table 2: Potential Effects of Polymer Derivatization

| Original Polymer | Functional Group | Potential Property Change after Reaction |

| Polyvinyl alcohol | Hydroxyl (-OH) | Increased hydrophobicity, altered optical properties |

| Chitosan | Amine (-NH₂), Hydroxyl (-OH) | Modified solubility, potential for new biological interactions |

| Poly(ethylene glycol) | Terminal Hydroxyl (-OH) | Creation of amphiphilic block copolymers |

Termination of Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a method used to synthesize a wide variety of polymers, including polyesters and polyamides. In living ROP, the polymerization proceeds without termination until a specific quenching agent is added. This compound can function as such a terminating agent for polymerizations that proceed via a nucleophilic active center, for example, an alkoxide or an amide anion. The acyl chloride reacts rapidly and irreversibly with the propagating chain end, effectively capping the polymer chain and controlling the final molecular weight. This introduces the 3-butoxy-4-nitrophenyl group as a specific end-group on every polymer chain, which can be useful for characterization or for imparting specific end-use properties to the material.

Role in Developing Agro-Chemicals and Dyes

The structural motifs present in this compound are found in various commercially important chemicals, including agrochemicals and dyes.

Nitroaromatic compounds are well-known intermediates in the synthesis of many organic dyes. nih.gov The nitro group itself is a chromophore, and its presence, along with the butoxy group, on a benzene (B151609) ring can be the basis for a dye molecule. More commonly, the nitro group is reduced to an amine, which is then diazotized and coupled to another aromatic system to form highly colored azo dyes. The butoxy substituent would serve to modify the exact color (hue) and improve the dye's solubility in or affinity for certain substrates like synthetic fibers.

In the field of agrochemicals, nitroaromatic structures are present in some herbicides and fungicides. The synthesis of novel, more effective, or environmentally benign agrochemicals is an ongoing area of research. This compound can be used as a starting material to create libraries of new compounds, such as amides or esters, which can then be screened for biological activity. The combination of the butoxy, nitro, and a newly formed functional group provides a scaffold for generating chemical diversity in the search for new active ingredients. nih.gov

Intermediate in Specific Named Reactions

The reactivity of this compound makes it a valuable intermediate in several named reactions, enabling the construction of complex molecular architectures.

The Michael addition, a fundamental carbon-carbon bond-forming reaction, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. ambeed.commasterorganicchemistry.com While this compound itself is not a Michael acceptor, it can be readily converted into derivatives that are. For instance, the acyl chloride can be reacted with a suitable nucleophile to introduce an α,β-unsaturated moiety, which can then participate in Michael additions. The electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the Michael acceptor, potentially leading to higher yields and stereoselectivity in the addition reaction.

Michael Acceptor: The α,β-unsaturated compound that undergoes the addition.

Michael Donor: The nucleophile that adds to the acceptor.

Michael Adduct: The product of the Michael addition reaction.

The Henry reaction, or nitroaldol reaction, is the base-catalyzed reaction between a nitroalkane and an aldehyde or ketone. Although this compound does not directly participate in the Henry reaction, its nitro group is a key feature. The aromatic nitro group can be reduced to an amino group, which can then be transformed into other functional groups. Alternatively, the butoxy group can be modified to introduce a nitroalkane side chain, which can then undergo a Henry reaction.

O-alkylation is the process of adding an alkyl group to an oxygen atom. In the context of this compound, the butoxy group is already present. However, the acyl chloride functionality can be used to acylate alcohols, a process that is mechanistically related to O-alkylation. The resulting esters can be important intermediates in the synthesis of more complex molecules.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. While this compound is not typically a direct participant in common cycloaddition reactions like the Diels-Alder reaction, it can be functionalized to contain a diene or dienophile. For example, the butoxy group could be modified to include a double or triple bond, which could then participate in cycloaddition reactions. The electronic nature of the substituted benzene ring can influence the stereochemical outcome and rate of these reactions.

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a strategy in organic synthesis that involves introducing functional groups into a complex molecule at a late stage of the synthesis. nyu.edunih.gov This approach is highly valuable in drug discovery and development as it allows for the rapid generation of analogues of a lead compound. nih.gov this compound can be a useful reagent for LSF. Its reactive acyl chloride group can be used to acylate a variety of nucleophiles present in a complex molecule, such as amines and alcohols. This allows for the introduction of the butoxy- and nitro-substituted benzoyl moiety, which can significantly alter the biological activity and pharmacokinetic properties of the parent molecule. researchgate.net

The ability to perform these modifications late in a synthetic sequence avoids the need to carry functional groups through a lengthy synthesis, which can often be challenging due to their reactivity.

Derivatization for Analytical Chemistry Applications

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for analysis by techniques such as high-performance liquid chromatography (HPLC). sdiarticle4.com Derivatizing agents are often used to improve the detectability of an analyte or to enhance its separation from other components in a mixture. sdiarticle4.com

This compound, and related benzoyl chlorides, can be used as derivatizing agents for various analytes, particularly those containing primary and secondary amine functional groups. nih.govresearchgate.net The reaction of the acyl chloride with an amine forms a stable amide derivative. The introduction of the benzoyl group, especially with the nitro group, can enhance the ultraviolet (UV) absorbance of the analyte, making it more easily detectable by a UV detector in an HPLC system. sdiarticle4.com This is particularly useful for analytes that lack a strong chromophore.

| Application | Description | Key Feature of this compound |

| Intermediate in Named Reactions | Serves as a starting material for various synthetic transformations. | Reactive acyl chloride, nitro group, and butoxy group. |

| Late-Stage Functionalization | Used to modify complex molecules at a late synthetic stage. | Reactive acyl chloride allows for acylation of nucleophiles. |

| Analytical Derivatization | Used to modify analytes for improved detection in techniques like HPLC. | Acyl chloride reacts with amines to form UV-active amides. |

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount for improving the efficiency and selectivity of reactions involving 3-Butoxy-4-nitrobenzoyl chloride. While traditional methods for acylation reactions are effective, they often require harsh conditions or stoichiometric activators. Future research could focus on:

Organocatalysis: Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like thiourea) and a hydrogen-bond acceptor (like a tertiary amine), could facilitate reactions under milder conditions. These catalysts can simultaneously activate the benzoyl chloride and the nucleophile, enhancing reaction rates and potentially offering unique selectivity.

Metal-Organic Frameworks (MOFs): The porous and tunable nature of MOFs makes them excellent candidates for heterogeneous catalysts. MOFs with specific active sites could be designed to selectively bind this compound and a co-reactant, orienting them for a desired transformation within the framework's pores. This could lead to higher yields and easier catalyst separation.

Nanocatalysts: The use of metallic or metal oxide nanoparticles could offer high catalytic activity for coupling reactions. For example, palladium or nickel nanocatalysts could be explored for novel cross-coupling reactions where the acyl chloride is converted into other functional groups, expanding its synthetic utility beyond standard acylation.

Development of Asymmetric Synthetic Routes

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images where often only one form is effective. Asymmetric synthesis, the process of creating chiral molecules with a preference for one enantiomer, is a critical area of modern chemistry. york.ac.uk For this compound, future research should target the development of asymmetric transformations. beilstein-journals.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a nucleophile that reacts with this compound. york.ac.uk The auxiliary would direct the acylation to one face of the molecule, establishing a new stereocenter. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. york.ac.uk

Kinetic Resolution: If reacting this compound with a racemic mixture of a chiral nucleophile, a chiral catalyst could be designed to acylate one enantiomer of the nucleophile faster than the other. This would allow for the separation of the unreacted nucleophile and the acylated product, both in enantiomerically enriched forms.

Desymmetrization: For reactions with prochiral nucleophiles (molecules that are not chiral but can become chiral in a single step), a chiral catalyst could selectively functionalize one of two identical groups, creating a chiral center with high enantioselectivity. Bifunctional organocatalysts have shown promise in such desymmetrization reactions. nih.gov

Exploration of Photoredox Catalysis in Reactions Involving this compound

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. ethz.chsigmaaldrich.com This methodology opens up reaction pathways that are inaccessible through traditional thermal methods. ethz.ch The exploration of photoredox catalysis with this compound is a significant and unexplored avenue.

Future studies could investigate: